molecular formula C24H32Cl2N4O2S2 B12695780 4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride CAS No. 98051-88-8

4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride

Cat. No.: B12695780
CAS No.: 98051-88-8
M. Wt: 543.6 g/mol
InChI Key: COAYSQCJMCUCCW-UHFFFAOYSA-N
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Description

4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is a complex organic compound that features a piperazine ring, a disulfide bond, and a ketone group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides, while reduction of the ketone group can yield alcohols .

Scientific Research Applications

4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The piperazine ring may also interact with specific receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-piperazinyl)methyl benzylamine
  • 2-(4-Methyl-1-piperazinyl)-1-(4-(phenylthio)phenyl)ethanone dihydrochloride
  • 4-(N-Methylpiperazinyl)methyl benzoic acid

Uniqueness

4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is unique due to its combination of a piperazine ring, disulfide bond, and ketone group.

Properties

CAS No.

98051-88-8

Molecular Formula

C24H32Cl2N4O2S2

Molecular Weight

543.6 g/mol

IUPAC Name

[2-[[2-(4-methylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-methylpiperazin-1-yl)methanone;dihydrochloride

InChI

InChI=1S/C24H30N4O2S2.2ClH/c1-25-11-15-27(16-12-25)23(29)19-7-3-5-9-21(19)31-32-22-10-6-4-8-20(22)24(30)28-17-13-26(2)14-18-28;;/h3-10H,11-18H2,1-2H3;2*1H

InChI Key

COAYSQCJMCUCCW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)C.Cl.Cl

Origin of Product

United States

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